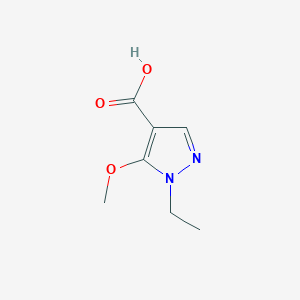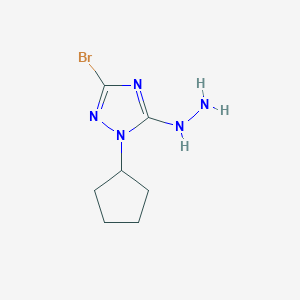
3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C7H12BrN5 and a molecular weight of 246.11 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole involves several steps. One common method starts with the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of hydrazine derivatives and brominated cyclopentyl compounds . Industrial production methods may involve bulk custom synthesis and procurement to ensure the compound is available in large quantities .
Chemical Reactions Analysis
3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination complexes.
Medicine: It is being investigated for its potential use in cancer treatment as a CDK2 inhibitor.
Industry: The compound is used in the production of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole can be compared with other similar compounds such as:
5-bromo-3-cyclopentyl-1H-1,2,4-triazole: Similar in structure but lacks the hydrazinyl group.
5-amino-3-hydrazinyl-1H-1,2,4-triazole: Contains an amino group instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H12BrN5 |
|---|---|
Molecular Weight |
246.11 g/mol |
IUPAC Name |
(5-bromo-2-cyclopentyl-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C7H12BrN5/c8-6-10-7(11-9)13(12-6)5-3-1-2-4-5/h5H,1-4,9H2,(H,10,11,12) |
InChI Key |
IXBMWABVBZOXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=NC(=N2)Br)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




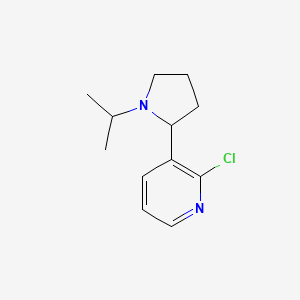


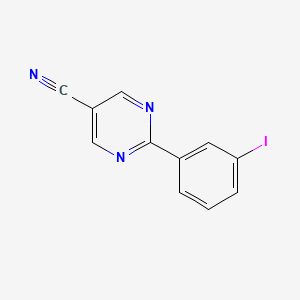

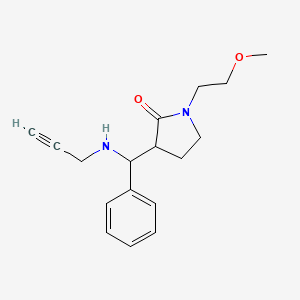
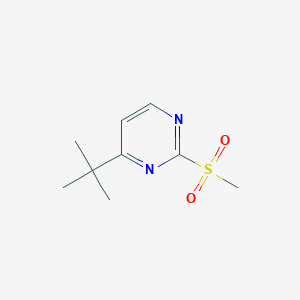
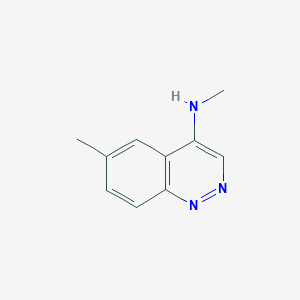
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)
